molecular formula C21H26N2O3 B10890456 1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone

1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone

Cat. No.: B10890456
M. Wt: 354.4 g/mol
InChI Key: NMSWTVDSVSOVPS-UHFFFAOYSA-N
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Description

1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxyphenylmethyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with a 2,4-dimethoxybenzyl chloride and a phenylethanone under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dichloromethane are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone is unique due to its specific substitution pattern on the piperazine ring and the presence of both dimethoxyphenyl and phenylethanone groups

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C21H26N2O3/c1-25-19-9-8-18(20(15-19)26-2)16-22-10-12-23(13-11-22)21(24)14-17-6-4-3-5-7-17/h3-9,15H,10-14,16H2,1-2H3

InChI Key

NMSWTVDSVSOVPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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